molecular formula C7H8N2O3 B8081479 Methyl cyano(1,3-oxazolidin-2-ylidene)acetate CAS No. 919290-01-0

Methyl cyano(1,3-oxazolidin-2-ylidene)acetate

Cat. No.: B8081479
CAS No.: 919290-01-0
M. Wt: 168.15 g/mol
InChI Key: KMAAHNOGYAZYAN-UHFFFAOYSA-N
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Description

Methyl cyano(1,3-oxazolidin-2-ylidene)acetate is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl cyano(1,3-oxazolidin-2-ylidene)acetate typically involves the reaction of cyanoacetic acid derivatives with oxazolidinones under specific conditions. One common method involves the condensation of cyanoacetic acid with oxazolidinone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl cyano(1,3-oxazolidin-2-ylidene)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Methyl cyano(1,3-oxazolidin-2-ylidene)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl cyano(1,3-oxazolidin-2-ylidene)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyanoacetamide Derivatives: These compounds share the cyano group and are used in similar synthetic applications.

    Oxazolidinone Derivatives: These compounds have a similar five-membered ring structure and are studied for their biological activities.

Uniqueness

Methyl cyano(1,3-oxazolidin-2-ylidene)acetate is unique due to its combination of the cyano group and the oxazolidinone ring, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for research and industrial applications.

Properties

CAS No.

919290-01-0

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 2-cyano-2-(1,3-oxazolidin-2-ylidene)acetate

InChI

InChI=1S/C7H8N2O3/c1-11-7(10)5(4-8)6-9-2-3-12-6/h9H,2-3H2,1H3

InChI Key

KMAAHNOGYAZYAN-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)/C(=C/1\NCCO1)/C#N

SMILES

COC(=O)C(=C1NCCO1)C#N

Canonical SMILES

COC(=O)C(=C1NCCO1)C#N

Origin of Product

United States

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